molecular formula C26H30N2O4Si B14899326 20-OTES-Camptothecin

20-OTES-Camptothecin

Cat. No.: B14899326
M. Wt: 462.6 g/mol
InChI Key: NDPQESGITFHDPN-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-O-Triethoxysilyl Camptothecin typically involves the following steps:

    Starting Material: The synthesis begins with camptothecin as the starting material.

    Protection of Hydroxyl Groups: The hydroxyl groups of camptothecin are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Triethoxysilyl Group: The protected camptothecin is then reacted with triethoxysilane under controlled conditions to introduce the triethoxysilyl group at the 20th position.

    Deprotection: The protecting groups are removed to yield the final product, 20-O-Triethoxysilyl Camptothecin.

Industrial Production Methods

Industrial production of 20-O-Triethoxysilyl Camptothecin involves optimizing the reaction conditions to achieve high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

20-O-Triethoxysilyl Camptothecin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of camptothecin with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

20-O-Triethoxysilyl Camptothecin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 20-O-Triethoxysilyl Camptothecin involves the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, 20-O-Triethoxysilyl Camptothecin prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: The parent compound with potent anticancer properties but limited by poor solubility and high toxicity.

    Topotecan: A water-soluble derivative of camptothecin used in the treatment of ovarian and small cell lung cancer.

    Irinotecan: Another derivative used in the treatment of colorectal cancer.

Uniqueness

20-O-Triethoxysilyl Camptothecin is unique due to its enhanced solubility and bioavailability compared to camptothecin

Properties

Molecular Formula

C26H30N2O4Si

Molecular Weight

462.6 g/mol

IUPAC Name

(19S)-19-ethyl-19-triethylsilyloxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C26H30N2O4Si/c1-5-26(32-33(6-2,7-3)8-4)20-14-22-23-18(13-17-11-9-10-12-21(17)27-23)15-28(22)24(29)19(20)16-31-25(26)30/h9-14H,5-8,15-16H2,1-4H3/t26-/m0/s1

InChI Key

NDPQESGITFHDPN-SANMLTNESA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O[Si](CC)(CC)CC

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O[Si](CC)(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.